2-(2-Amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline
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Overview
Description
2-(2-Amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline is an organic compound characterized by the presence of amino, sulfonyl, and sulfanyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-methylsulfonylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Sulfonation: The amino group is sulfonated using sulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.
Thioether Formation: The final step involves the formation of the thioether bond by reacting the sulfonylated compound with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl groups can be reduced to thiols under strong reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and sulfanyl groups play a crucial role in these interactions, often forming strong bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylsulfonylphenylamine
- 4-Methylsulfonylphenylthiol
- 2-Amino-5-methylsulfonylaniline
Uniqueness
2-(2-Amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline is unique due to the presence of both sulfonyl and sulfanyl groups on the same phenyl ring, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-amino-4-methylsulfonylphenyl)sulfanyl-5-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-22(17,18)9-3-5-13(11(15)7-9)21-14-6-4-10(8-12(14)16)23(2,19)20/h3-8H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVNTBNFMJHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=C(C=C(C=C2)S(=O)(=O)C)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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